Ethyl 2-cyanohexanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67981. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

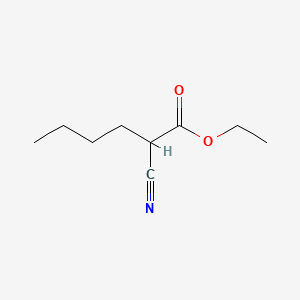

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyanohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUSKLAPOQSFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201290050 | |

| Record name | Hexanoic acid, 2-cyano-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7391-39-1 | |

| Record name | Hexanoic acid, 2-cyano-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7391-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyanohexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007391391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-cyanohexanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 2-cyano-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-cyanohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-Cyanohexanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyanohexanoate, a versatile bifunctional molecule, holds a significant position in the landscape of modern organic synthesis. As a Senior Application Scientist, this guide aims to provide a comprehensive technical overview of its chemical properties, structure, synthesis, and applications, with a particular focus on its utility as a valuable building block for drug discovery and development. This document moves beyond a simple recitation of facts to offer insights into the practical considerations and mechanistic underpinnings that are crucial for leveraging this compound's full potential in a laboratory setting.

Physicochemical and Structural Characteristics

This compound (CAS No. 7391-39-1) is a liquid at room temperature.[1][2][3][4] Its molecular structure features a chiral center at the α-carbon, which bears both a cyano and an ethyl ester functional group, as well as a butyl chain. This unique arrangement of functional groups dictates its reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 7391-39-1 | [1][2] |

| Molecular Formula | C₉H₁₅NO₂ | [1][2] |

| Molecular Weight | 169.22 g/mol | [1][2] |

| Boiling Point | 298.52°C (rough estimate) | [3][4] |

| Density | 0.9537 g/mL (estimate) | [4] |

| Refractive Index | 1.4248 (estimate) | [4] |

| SMILES | CCCCC(C#N)C(=O)OCC | [1] |

It is important to note that some of the physical properties, such as boiling point, density, and refractive index, are estimates and should be used as a guide.[4] For comparison, the related compound ethyl 2-ethylhexanoate has a reported boiling point of 81°C at 24 mmHg and a density range of 0.860 - 0.867 g/mL.[5]

Molecular Structure

The structure of this compound is characterized by the presence of two key functional groups attached to the same carbon atom: an electron-withdrawing cyano group (-C≡N) and an ethyl ester group (-COOCH₂CH₃). This α-cyano ester moiety is attached to a linear four-carbon alkyl chain (butyl group).

Spectroscopic Profile

The structural features of this compound give rise to a characteristic spectroscopic signature. While a comprehensive, publicly available dataset of its spectra is limited, we can predict the key features based on its structure and data from related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group of the ester (a triplet and a quartet), the protons of the butyl chain, and a single proton at the α-carbon. The chemical shift of this α-proton will be influenced by the adjacent cyano and ester groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the cyano carbon, the α-carbon, and the carbons of the ethyl and butyl groups. Quaternary carbons, like the cyano carbon, typically show weaker signals.[6][7][8]

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2260-2240 cm⁻¹. Another strong band will be present for the carbonyl (C=O) stretch of the ester, usually around 1750-1735 cm⁻¹.[1][9]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of the ethoxy group, the ethyl group, or cleavage of the butyl chain.[1][5]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the alkylation of ethyl cyanoacetate. This reaction takes advantage of the acidity of the α-proton of ethyl cyanoacetate, which can be deprotonated by a suitable base to form a stabilized carbanion (enolate). This nucleophilic carbanion then undergoes an Sₙ2 reaction with an appropriate alkyl halide, in this case, a butyl halide such as 1-bromobutane.

Reaction Mechanism

The synthesis proceeds via a classic carbanion alkylation mechanism. The choice of base is critical; sodium ethoxide in ethanol is commonly used to minimize transesterification side reactions.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the alkylation of ethyl cyanoacetate.

Materials:

-

Ethyl cyanoacetate

-

1-Bromobutane

-

Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and generates hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Formation of the Enolate: Cool the sodium ethoxide solution to room temperature. Add ethyl cyanoacetate dropwise to the stirred solution. Stir the mixture for 30-60 minutes to ensure complete formation of the sodium salt of ethyl cyanoacetate.

-

Alkylation: Add 1-bromobutane dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain reflux for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of its two key functional groups, which can be manipulated either independently or in concert.

Hydrolysis and Decarboxylation

One of the most powerful transformations of α-cyano esters is their hydrolysis followed by decarboxylation to yield a carboxylic acid. This process effectively allows for the use of the cyanoacetate moiety as a carboxylate synthon. The reaction typically proceeds by heating the α-cyano ester with a strong acid or base, which hydrolyzes both the ester and the nitrile to a dicarboxylic acid intermediate. This β-keto acid analog readily undergoes decarboxylation upon heating to afford the final carboxylic acid.

Krapcho Decarboxylation

A milder alternative for the decarboxylation of α-cyano esters is the Krapcho decarboxylation. This reaction involves heating the α-cyano ester in a polar aprotic solvent (such as DMSO) with a salt (typically a halide like LiCl or NaCl) and a small amount of water. This method is particularly useful for substrates that are sensitive to strongly acidic or basic conditions.

Reductive Decyanation

The cyano group can be removed reductively, for example, using dissolving metal reduction (e.g., sodium in liquid ammonia) or catalytic hydrogenation under certain conditions. This provides a route to mono-substituted esters.

Applications in Drug Development and Organic Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of target molecules, including pharmaceuticals, agrochemicals, and other fine chemicals. The ability to introduce a carboxyl group or other functionalities after chain elongation makes it a powerful tool for carbon-carbon bond formation.

While specific examples of marketed drugs derived directly from this compound are not readily found in the public literature, the analogous chemistry is widely applied. For instance, the alkylation of cyanoacetates is a key step in the synthesis of various anticonvulsant drugs and other neurologically active compounds.

Derivatives of 2-ethylhexanoic acid, which can be synthesized from this compound, have broad applications. Metal salts of 2-ethylhexanoic acid are used as catalysts in polymerization reactions and as "oil drying agents" in paints and varnishes. The sodium salt, sodium 2-ethylhexanoate, is used as a pharmaceutical intermediate in the preparation of semi-synthetic penicillins and cephalosporins.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a key intermediate for the synthesis of more complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in research and development, particularly in the field of drug discovery.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 102916, Ethyl 2-ethylhexanoate" PubChem, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 98011, this compound" PubChem, [Link].

-

ChemSynthesis. "ethyl 2-acetyl-3-oxobutanoate" ChemSynthesis, [Link].

-

ChemSynthesis. "ethyl 2-acetyl-3-methylbutanoate" ChemSynthesis, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 296279, Ethyl 2-butyl-2-cyanohexanoate" PubChem, [Link].

- Google Patents.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 8697, 2-Ethylhexanoic acid" PubChem, [Link].

-

MDPI. "Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen" MDPI, [Link].

-

Wikipedia. "2-Ethylhexanoic acid" Wikipedia, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 4072356, 2-Ethylhexanoate" PubChem, [Link].

-

ChemSynthesis. "mthis compound" ChemSynthesis, [Link].

-

Human Metabolome Database. "1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031230)" Human Metabolome Database, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7720, 2-Ethylhexanol" PubChem, [Link].

-

Chemistry LibreTexts. "13.12: Characteristics of ¹³C NMR Spectroscopy" Chemistry LibreTexts, [Link].

-

National Institute of Standards and Technology. "Ethyl cyanoacetate" NIST WebBook, [Link].

-

Doc Brown's Chemistry. "The C-13 NMR spectrum of 2-methylhexane" Doc Brown's Chemistry, [Link].

-

National Institute of Standards and Technology. "Hexanoic acid, 2-ethyl-" NIST WebBook, [Link].

Sources

- 1. This compound | C9H15NO2 | CID 98011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7391-39-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 7391-39-1 [amp.chemicalbook.com]

- 4. 7391-39-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Ethyl 2-ethylhexanoate | C10H20O2 | CID 102916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ethyl 2-butyl-2-cyanohexanoate | C13H23NO2 | CID 296279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US6033551A - Synthesis of metal 2-ethylhexanoates - Google Patents [patents.google.com]

- 9. 2-Ethylhexanoic acid - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-cyanohexanoate

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-cyanohexanoate (C₉H₁₅NO₂), a valuable intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not just presenting the data, but on the scientific rationale behind spectral interpretation and data acquisition, ensuring a thorough understanding of the molecule's structural features.

Introduction: The Role of Spectroscopy in Molecular Elucidation

Spectroscopic techniques are fundamental tools in modern chemistry, allowing for the non-destructive analysis of molecular structure.[1] By probing the interactions of molecules with electromagnetic radiation, we can deduce the connectivity of atoms, the nature of functional groups, and the overall molecular framework. For a molecule like this compound, a combination of NMR, IR, and MS provides a comprehensive structural "fingerprint," crucial for confirming its identity and purity in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy of this compound

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.25 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.50 | Triplet (t) | 1H | -CH(CN)- |

| ~1.90 | Multiplet (m) | 2H | -CH₂-CH(CN)- |

| ~1.45 | Multiplet (m) | 4H | -CH₂-CH₂ -CH₂ -CH₃ |

| ~1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~0.95 | Triplet (t) | 3H | -CH₂-CH₂-CH₂-CH₃ |

Interpretation and Scientific Rationale:

-

Downfield Shift of Ester Protons: The methylene protons of the ethyl ester group (-O-CH₂ -CH₃) are deshielded by the adjacent electronegative oxygen atom, causing them to appear at a relatively downfield chemical shift of approximately 4.25 ppm. Their splitting into a quartet is due to coupling with the three neighboring methyl protons.

-

Alpha-Proton: The single proton alpha to both the nitrile and the ester carbonyl group [-CH (CN)-] is significantly deshielded and is expected around 3.50 ppm. It appears as a triplet due to coupling with the adjacent methylene group of the hexanoyl chain.

-

Alkyl Chain: The protons of the n-butyl group give rise to a series of multiplets in the upfield region of the spectrum (~0.95-1.90 ppm), which is characteristic of aliphatic chains. The terminal methyl group appears as a triplet around 0.95 ppm.

¹³C NMR Spectroscopy of this compound

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C =O (Ester carbonyl) |

| ~118 | C ≡N (Nitrile) |

| ~63 | -O-C H₂-CH₃ |

| ~45 | -C H(CN)- |

| ~30 | -C H₂-CH(CN)- |

| ~28 | -C H₂-CH₂-CH(CN)- |

| ~22 | -CH₂-C H₂-CH₃ |

| ~14 | -O-CH₂-C H₃ |

| ~13 | -CH₂-CH₂-CH₂-C H₃ |

Interpretation and Scientific Rationale:

-

Carbonyl and Nitrile Carbons: The carbonyl carbon of the ester group is the most deshielded carbon, appearing far downfield around 165 ppm. The nitrile carbon is also deshielded, though to a lesser extent, with a characteristic chemical shift around 118 ppm.

-

Oxygenated Carbon: The carbon of the ethyl group attached to the oxygen atom (-O-C H₂-CH₃) is found at approximately 63 ppm.

-

Aliphatic Carbons: The remaining carbons of the hexanoyl chain and the ethyl group appear in the upfield region of the spectrum, consistent with sp³-hybridized carbons in an alkyl environment.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve a homogeneous magnetic field, which is essential for high-resolution spectra.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Characteristic IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2960-2850 | Medium-Strong | C-H stretch | Alkyl |

| ~2250 | Medium | C≡N stretch | Nitrile |

| ~1745 | Strong | C=O stretch | Ester |

| ~1250 | Strong | C-O stretch | Ester |

Interpretation and Scientific Rationale:

-

Nitrile Stretch: The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp, medium-intensity absorption band in the characteristic region of ~2250 cm⁻¹. The presence of this peak is a strong indicator of the cyano functionality.

-

Ester Carbonyl Stretch: The carbon-oxygen double bond of the ester group results in a very strong and sharp absorption peak around 1745 cm⁻¹. This is one of the most prominent features in the IR spectrum of an ester.

-

Alkyl C-H Stretch: The various C-H bonds of the alkyl chains (both the hexanoyl and ethyl portions) will show stretching vibrations in the 2960-2850 cm⁻¹ region.

-

Ester C-O Stretch: A strong absorption band corresponding to the C-O single bond stretching of the ester group is expected around 1250 cm⁻¹.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. A background spectrum of the clean, empty ATR crystal should be recorded.

-

Sample Application: Place a small drop of neat liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram of the IR Experimental Workflow:

Caption: Workflow for IR data acquisition using ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, can offer valuable structural information.

Mass Spectral Data for this compound:

-

Molecular Weight: 169.22 g/mol

-

Molecular Ion (M⁺): m/z = 169

-

Key Fragment Ions: m/z = 85, 82, 54[2]

Interpretation and Scientific Rationale:

-

Molecular Ion Peak: The peak at m/z = 169 corresponds to the intact molecule that has been ionized by the loss of one electron. The presence of this peak confirms the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation of the molecular ion provides clues to its structure. The observed fragment ions can be rationalized by the cleavage of specific bonds within the molecule. For instance, cleavage of the butyl group or parts of the ethyl ester can lead to the observed smaller fragments. The base peak (the most intense peak) in the mass spectrum corresponds to the most stable fragment ion formed. In the case of this compound, the most significant peaks are observed at m/z 54, 82, and 85.

Experimental Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC) Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will travel through the GC column and be separated from any impurities based on its boiling point and interactions with the column's stationary phase.

-

Ionization (Electron Impact - EI): As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Diagram of the GC-MS Experimental Workflow:

Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

The combined application of NMR, IR, and MS provides a robust and detailed structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity and chemical environment of each atom in the molecule. IR spectroscopy confirms the presence of the key nitrile and ester functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry verifies the molecular weight and provides insight into the molecule's fragmentation pathways. This comprehensive spectroscopic analysis is indispensable for ensuring the identity, purity, and quality of this important chemical compound in any research or industrial setting.

References

-

Fiveable. (n.d.). Spectroscopic Analysis - Organic Chemistry Key Term. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Solubility and stability of Ethyl 2-cyanohexanoate

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-Cyanohexanoate

Introduction

This compound is a multifunctional chemical intermediate of significant interest in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. Its structure, featuring a nitrile group, an ester, and a moderately long alkyl chain, imparts a unique combination of reactivity and physical properties. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility and stability is paramount for its effective use in reaction design, formulation, process development, and for ensuring the integrity of synthesized materials.

This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound. In the absence of extensive published data for this specific molecule, this document emphasizes the underlying chemical principles and provides detailed, field-proven experimental protocols that enable researchers to generate precise, reliable data in their own laboratories. This approach ensures a self-validating system for characterization, empowering scientists to make informed decisions grounded in empirical evidence.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior.

| Property | Value / Description | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 7391-39-1 | [ChemicalBook][2] |

| Molecular Formula | C₉H₁₅NO₂ | [PubChem][1] |

| Molecular Weight | 169.22 g/mol | [PubChem][1] |

| Boiling Point | ~298.5 °C (rough estimate) | [ChemicalBook][3] |

| Density | ~0.9537 g/cm³ | [ChemicalBook][3] |

| Calculated LogP | 2.4 | [PubChem][1] |

| Appearance | Likely a colorless liquid at room temperature. | Inferred |

Note: Some physical properties are estimated and should be confirmed experimentally.

Part 1: Solubility Profile - Prediction and Determination

The solubility of a compound is a critical parameter for its application in synthesis and formulation. The structure of this compound—with a polar cyano group and ester functionality, combined with a nonpolar butyl and ethyl chain—suggests a nuanced solubility profile.

Theoretical Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound:

-

High Solubility in Nonpolar and Moderately Polar Organic Solvents: The presence of the C4 alkyl chain (from the hexanoate portion) and the ethyl group makes the molecule significantly lipophilic. Therefore, it is expected to be freely soluble or miscible with a wide range of common organic solvents.

-

Low Solubility in Water: Despite the presence of polar functional groups capable of acting as hydrogen bond acceptors (the nitrile nitrogen and ester oxygens), the overall hydrophobic character of the molecule will likely lead to very low solubility in aqueous systems. For comparison, the closely related ethyl cyanoacetate is described as "slightly soluble in water"[4]. Given the longer alkyl chain of this compound, its water solubility is expected to be even lower.

Experimental Workflow for Solubility Determination

To move from prediction to empirical data, a systematic approach to solubility determination is required. The following workflow provides a robust method for both qualitative and quantitative assessment.

Caption: Workflow for determining the solubility of this compound.

Detailed Protocol for Quantitative Solubility Measurement

This protocol is designed to generate precise solubility data, a critical requirement for process chemistry and formulation.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Scintillation vials or sealed test tubes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Validated HPLC or GC system for quantification

Methodology:

-

Preparation of Saturated Solutions:

-

To a series of vials, add a measured volume (e.g., 2 mL) of the desired solvent.

-

Add an excess amount of this compound to each vial to ensure a saturated solution with visible undissolved compound.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for at least 24 hours to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid material. For highly saturated solutions, immediate dilution may be necessary.

-

For further clarity, centrifuge the withdrawn supernatant or pass it through a syringe filter compatible with the solvent.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the prepared sample from the supernatant by a validated analytical method (e.g., HPLC-UV or GC-FID).

-

Determine the concentration of this compound in the sample by comparing its response to the calibration curve.

-

-

Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

-

Part 2: Stability Profile and Forced Degradation Studies

The stability of this compound is governed by the reactivity of its ester and cyano functional groups. Understanding its degradation pathways is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities in reaction mixtures.

Predicted Degradation Pathways

-

Hydrolytic Instability: The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction would cleave the ester bond, yielding 2-cyanohexanoic acid and ethanol. The rate of hydrolysis is expected to be significantly faster at non-neutral pH.

-

Thermal Instability: While the monomer is more stable than its corresponding polymer, elevated temperatures can promote degradation. For related cyanoacrylates, thermal decomposition can be a concern[5].

-

Photostability: The molecule does not contain chromophores that strongly absorb UV-Vis light above 290 nm, suggesting it may have good photostability. However, this should be confirmed experimentally as impurities or formulation excipients could act as photosensitizers.

Caption: Predicted primary hydrolytic degradation pathway for this compound.

Experimental Workflow for Stability Assessment

A forced degradation study is the most effective way to identify potential degradation products and determine the intrinsic stability of the molecule. This workflow is aligned with principles outlined in ICH guidelines.

Caption: Workflow for a forced degradation (stability) study.

Detailed Protocol for Forced Degradation Studies

Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation profile.

Methodology:

A stability-indicating analytical method (typically HPLC with a photodiode array detector) must be developed and validated before initiating the study. This method must be able to separate the parent compound from all potential degradation products.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Store at room temperature (hydrolysis is typically rapid).

-

Neutral Hydrolysis: Dilute the stock solution with water. Store at an elevated temperature (e.g., 60 °C).

-

Thermal Stress: Store a sample of the stock solution in an oven at a set temperature (e.g., 80 °C).

-

Photostability: Expose a sample of the stock solution in a photochemically transparent container to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions.

-

-

Time-Point Analysis:

-

Analyze all samples (including a non-stressed control stored at 5 °C) at initial (t=0) and subsequent time points (e.g., 6 hours, 24 hours, 48 hours, 1 week). The frequency of testing should be adjusted based on the observed rate of degradation.

-

For base hydrolysis, which is often fast, time points may be much shorter (e.g., 0, 15 min, 30 min, 1 hour).

-

Before injection into the analytical system, samples from acidic or basic conditions should be neutralized.

-

-

Data Evaluation:

-

Calculate the percentage of remaining this compound at each time point.

-

Monitor the peak areas of any new impurities that form.

-

Assess the mass balance to ensure that the decrease in the parent compound corresponds to the increase in degradation products.

-

For photostability, compare the chromatograms of the exposed sample to the dark control to distinguish between photodegradation and thermal degradation.

-

Safety, Handling, and Storage

Based on available safety data, this compound requires careful handling.

-

Hazards: The compound is classified as causing skin irritation and serious eye damage, and it may cause respiratory irritation[1].

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes[6].

-

Storage: To mitigate potential hydrolytic and thermal degradation, store this compound in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture ingress.

Conclusion

While specific published solubility and stability data for this compound are scarce, a robust understanding of its behavior can be achieved through the application of fundamental chemical principles and systematic experimental evaluation. This guide provides the theoretical framework and detailed, actionable protocols for researchers to generate the high-quality data necessary for successful research and development. By following these self-validating workflows, scientists can confidently characterize the solubility and stability of this compound, enabling its effective and safe use in the laboratory and beyond.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 98011, this compound. Retrieved from [Link]

-

Thermo Fisher Scientific (2024, March 30). Safety Data Sheet: Lead(II) 2-ethylhexanoate. Retrieved from [Link]

-

ResearchGate (n.d.). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. Retrieved from [Link]

-

Cheméo (n.d.). Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 8697, 2-Ethylhexanoic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 296279, Ethyl 2-butyl-2-cyanohexanoate. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 81530, Ethyl cyanoacrylate. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 45489849, Ethyl 2-cyano-2-ethyl-3-methylhexanoate. Retrieved from [Link]

Sources

- 1. This compound | C9H15NO2 | CID 98011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 7391-39-1 [amp.chemicalbook.com]

- 3. 7391-39-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Ethyl cyanoacetate or Ethyl 2-cyanocetate Manufacturers, with SDS [mubychem.com]

- 5. Ethyl cyanoacrylate | C6H7NO2 | CID 81530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

IUPAC name and synonyms for Ethyl 2-cyanohexanoate

An In-Depth Technical Guide to Ethyl 2-cyanohexanoate for Advanced Research Applications

Executive Summary

This compound is a multifunctional organic compound of significant interest to the chemical and pharmaceutical research sectors. Characterized by the presence of a nitrile, an ester, and an activated alpha-carbon, it serves as a versatile and valuable intermediate in the synthesis of a wide array of more complex molecular architectures. Its strategic importance lies in its capacity for diverse chemical transformations, enabling the construction of novel heterocyclic systems, substituted carboxylic acids, and primary amines. This guide provides a comprehensive technical overview of this compound, encompassing its formal nomenclature, physicochemical properties, robust synthesis protocols, key synthetic applications, and essential safety protocols. The content herein is curated for researchers, chemists, and drug development professionals, aiming to furnish both foundational knowledge and actionable, field-proven insights to facilitate its effective utilization in a laboratory setting.

Chemical Identity and Nomenclature

The precise identification and naming of a chemical entity are foundational for scientific communication and regulatory compliance. This section delineates the formal IUPAC name and the various synonyms and identifiers associated with this compound.

IUPAC Name

The formal name for the compound as designated by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1]

Synonyms and Identifiers

In literature and commercial catalogs, this compound is referenced by several alternative names and codes. This can be a source of ambiguity; therefore, a consolidated list is provided for clarity.

| Identifier Type | Value | Source |

| CAS Number | 7391-39-1 | [1] |

| EC Number | 230-978-6 | [1] |

| Common Synonym | Hexanoic acid, 2-cyano-, ethyl ester | [1][2] |

| Common Synonym | 2-Cyanohexanoic acid ethyl ester | [1][2] |

| Common Synonym | Ethyl α-butylcyanoacetate | [1][2] |

| Common Synonym | Ethyl-n-butylcyanoacetate | [2] |

| PubChem CID | 98011 | [1] |

| InChIKey | YMUSKLAPOQSFAH-UHFFFAOYSA-N | [1] |

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is critical for its synthesis, purification, and characterization.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₂ | [1][2] |

| Molecular Weight | 169.22 g/mol | [1][2] |

| Boiling Point | ~298.5 °C (estimated) | [2] |

| Density | ~0.954 g/cm³ (estimated) | [2] |

| Refractive Index | ~1.425 (estimated) | [2] |

| SMILES | CCCCC(C#N)C(=O)OCC | [1] |

Spectroscopic Profile

Structural elucidation and purity assessment rely heavily on spectroscopic analysis.[3] While specific spectra are instrument-dependent, the expected characteristic signals for this compound are as follows:

-

¹H NMR: The spectrum will feature a characteristic triplet and quartet for the ethyl ester moiety. The α-proton will appear as a triplet, coupled to the adjacent methylene group of the butyl chain. The butyl chain itself will present a series of multiplets, culminating in a terminal methyl triplet.

-

¹³C NMR: The carbon spectrum will show distinct signals for the nitrile carbon (C≡N), the ester carbonyl carbon (C=O), the α-carbon, and the carbons of the ethyl and butyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is defined by strong, characteristic absorption bands. A sharp, intense peak around 2240 cm⁻¹ corresponds to the nitrile (C≡N) stretch, while a strong band around 1740 cm⁻¹ indicates the ester carbonyl (C=O) stretch.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the ethoxy group (-OC₂H₅) and cleavage of the butyl chain.

Synthesis Methodology: Alkylation of Ethyl Cyanoacetate

The most direct and widely employed method for synthesizing this compound is the C-alkylation of ethyl cyanoacetate with a suitable butyl halide. This approach leverages the high acidity of the α-protons of the ethyl cyanoacetate starting material.

Mechanistic Principle

The synthesis proceeds via a classic nucleophilic substitution reaction. The α-carbon of ethyl cyanoacetate is flanked by two electron-withdrawing groups (nitrile and ester), rendering its protons (pKa ≈ 9 in DMSO) readily abstractable by a moderately strong base. A common and effective base is sodium ethoxide. The resulting carbanion, a potent nucleophile, then attacks the electrophilic carbon of a butyl halide (e.g., 1-bromobutane), displacing the halide and forming the new carbon-carbon bond.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Reagents and Equipment:

-

Ethyl cyanoacetate

-

1-Bromobutane (or 1-chlorobutane)

-

Sodium ethoxide (solid or freshly prepared solution in ethanol)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, heating mantle

-

Rotary evaporator

-

Distillation apparatus or flash chromatography system

Step-by-Step Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel is charged with anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Sodium ethoxide is carefully added to the ethanol. Causality Note: Using a non-nucleophilic base like sodium ethoxide prevents unwanted side reactions such as transesterification or hydrolysis.

-

Carbanion Formation: Ethyl cyanoacetate is added dropwise to the stirred solution of sodium ethoxide at room temperature. A mild exotherm may be observed. The mixture is stirred for 30-60 minutes to ensure complete formation of the enolate.

-

Alkylation: 1-Bromobutane is added dropwise via the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is heated to reflux and maintained for 2-4 hours. Trustworthiness Check: Reaction progress can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of ethyl cyanoacetate.[4]

-

Workup - Quenching: After cooling to room temperature, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution to neutralize any remaining base.

-

Workup - Extraction: The bulk of the ethanol is removed under reduced pressure using a rotary evaporator. The remaining aqueous residue is transferred to a separatory funnel and extracted three times with diethyl ether.

-

Workup - Washing: The combined organic layers are washed sequentially with water and then brine to remove any remaining inorganic salts.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

-

Purification: The crude this compound is purified by vacuum distillation or flash column chromatography on silica gel to afford the final product as a clear, colorless to pale yellow liquid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Key Reactions and Synthetic Utility

This compound is a synthetically flexible intermediate due to its three distinct functional groups.

Nitrile Group Transformations

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, ultimately forming 2-butylmalonic acid derivatives.

-

Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Nickel) or chemical reduction (e.g., with LiAlH₄) can reduce the nitrile to a primary amine, yielding 2-(aminomethyl)hexanoic acid derivatives.

Ester Group Transformations

-

Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidification will hydrolyze the ethyl ester to the corresponding 2-cyanohexanoic acid.

-

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group.

Reactions Involving Both Groups

-

Decarboxylation: Heating the corresponding 2-cyanohexanoic acid (formed from ester hydrolysis) will typically lead to decarboxylation, producing hexanenitrile. This is a common strategy for converting α-cyano esters into simple nitriles.

Reaction Scheme Diagram

Caption: Key synthetic transformations of this compound.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling any chemical reagent.

Hazard Identification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1][2]

| GHS Hazard Code | Statement | Pictogram |

| H315 | Causes skin irritation | Warning |

| H318 | Causes serious eye damage | Danger |

| H335 | May cause respiratory irritation | Warning |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Eye Protection: Wear chemical safety goggles and a face shield. An eyewash station should be readily accessible.

-

Skin Protection: Wear nitrile or neoprene gloves. A lab coat is required. Avoid all skin contact.

-

Handling: Avoid breathing vapors. Do not ingest. Wash hands thoroughly after handling.

Storage Recommendations

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Store separately from incompatible materials.

Conclusion

This compound is a synthetically potent and versatile chemical intermediate. Its value is derived from the orthogonal reactivity of its nitrile and ester functionalities, coupled with the acidity of its α-proton. The straightforward and high-yielding synthesis via alkylation of ethyl cyanoacetate makes it an accessible building block for a multitude of applications in pharmaceutical development and fine chemical synthesis. A comprehensive understanding of its properties, synthesis, and reactivity, combined with stringent adherence to safety protocols, will empower researchers to fully leverage the synthetic potential of this important molecule.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98011, this compound. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 296279, Ethyl 2-butyl-2-cyanohexanoate. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11019475, (E)-Ethyl 2-Cyano-5-methyl-2-hexenoate. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45489849, Ethyl 2-cyano-2-ethyl-3-methylhexanoate. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96359, 2-Ethylhexyl cyanoacetate. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 240552, Ethyl 2-cyano-3-methylhexanoate. PubChem. [Link]

- Google Patents (2022). CN114380681A - Synthetic method of 2-(bromomethyl)-2-butyl hexanoic acid.

-

Ivy Fine Chemicals (2024). Ethyl 2-butyl-2-cyanohexanoate. Ivy Fine Chemicals. [Link]

-

Royal Society of Chemistry (2007). Supplementary Material for Chemical Communications. Royal Society of Chemistry. [Link]

-

E3S Web of Conferences (2017). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. [Link]

- Google Patents (2000). US6033551A - Synthesis of metal 2-ethylhexanoates.

-

ResearchGate (2022). Ethyl Cyanoacetate Reactions. ResearchGate. [Link]

Sources

Navigating the Procurement of Ethyl 2-Cyanohexanoate: A Technical Guide for Researchers

For Immediate Release

For researchers, scientists, and professionals in drug development, the selection of high-quality starting materials is a critical determinant of experimental success. This guide provides an in-depth technical overview of Ethyl 2-cyanohexanoate, a valuable building block in organic synthesis, with a focus on its commercial availability, quality assessment, and practical applications.

Introduction to this compound

This compound (CAS No. 13032-31-8) is a substituted cyanoacetate ester featuring a butyl chain at the alpha position. Its molecular structure, combining a nitrile, an ester, and an active methylene proton, makes it a versatile intermediate in the synthesis of more complex molecules. This trifunctional nature allows for a variety of chemical transformations, rendering it a valuable precursor in the development of novel pharmaceutical compounds and other fine chemicals.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 130°C at 22 mmHg[1] |

Commercial Availability and Supplier Selection

Procuring this compound of the requisite purity is paramount for reproducible and reliable experimental outcomes. While direct listings for this specific compound can be limited, several reputable chemical suppliers offer it as a catalog item or through custom synthesis. The following table provides a list of potential suppliers and those who offer structurally similar compounds, which may indicate a capability for custom synthesis.

| Supplier | Compound Offered | Notes |

| EvitaChem | This compound | Listed as in stock in search results. |

| BLD Pharm | Ethyl 2-butyl-2-cyanohexanoate | Offers a closely related, dialkylated derivative.[2] |

| BenchChem | 2-(Bromomethyl)-2-butylhexanoic acid | Provides synthetic precursors and derivatives of this compound.[3] |

Supplier Selection Workflow:

A logical workflow for the procurement of this compound.

Quality Control and Specification Analysis

A thorough evaluation of the supplier's Certificate of Analysis (CoA) is a critical step in the procurement process. The CoA provides essential data on the purity and physical properties of the specific batch of the chemical.

Key Parameters to Scrutinize on a CoA:

-

Purity (by GC or HPLC): For most research applications, a purity of ≥95% is desirable.[1] The analytical method used should be appropriate for detecting potential impurities.

-

Identity Confirmation (by NMR, IR):

-

¹H NMR: The proton NMR spectrum should be consistent with the structure of this compound. Key expected signals include those for the ethyl ester, the butyl chain, and the alpha-proton.[1]

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the nitrile (C≡N) and ester carbonyl (C=O) functional groups, typically around 2250 cm⁻¹ and 1740 cm⁻¹, respectively.[1]

-

-

Residual Solvents: The CoA should indicate the absence of significant levels of residual solvents from the synthesis and purification process.

-

Water Content: The Karl Fischer titration method is commonly used to determine the water content, which should be minimal to prevent unwanted side reactions.

Synthesis and Mechanistic Considerations

This compound is typically synthesized via the alkylation of ethyl cyanoacetate with a butyl halide, such as butyl bromide or butyl iodide.[1] This reaction is generally carried out in the presence of a base to deprotonate the active methylene group of ethyl cyanoacetate, forming a nucleophilic enolate that subsequently attacks the alkyl halide.

Typical Synthetic Protocol:

-

To a solution of ethyl cyanoacetate and a suitable base (e.g., sodium hydride or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)) in an appropriate solvent (e.g., THF or benzene), add butyl bromide dropwise at a controlled temperature.[1]

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or GC.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.[1]

Reaction Pathway:

Alkylation of ethyl cyanoacetate to form this compound.

Applications in Drug Discovery and Medicinal Chemistry

The chemical architecture of this compound makes it a versatile building block in medicinal chemistry. Its utility is particularly evident in palladium-catalyzed reactions, where it can serve as a precursor to various scaffolds of pharmaceutical interest.[4][5] For instance, it has been used in decarboxylative acylation reactions with arylboronic acids to synthesize alkyl aryl ketones, which are common motifs in bioactive molecules.[4][5]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier and reviewed before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.[3]

Conclusion

This compound is a valuable and versatile reagent for researchers in drug discovery and organic synthesis. While its commercial availability may require careful sourcing, a thorough evaluation of supplier documentation and an understanding of its chemical properties and applications will enable its effective use in the laboratory. By adhering to proper safety and handling procedures, researchers can confidently incorporate this building block into their synthetic strategies to advance their scientific objectives.

References

-

Das, T., et al. (2015). Palladium Catalyzed Decarboxylative Acylation of Arylboronic Acid with Ethyl Cyanoacetate as a New Acylating Agent: Synthesis of Alkyl Aryl Ketones. New Journal of Chemistry, 39(11), 8763-8770. Retrieved from [Link]

-

Ono, N., et al. (1975). Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene. Bulletin of the Chemical Society of Japan, 48(11), 3425-3426. Retrieved from [Link]

-

Adhikari, S., et al. (2015). Palladium Catalyzed Decarboxylative Acylation of Arylboronic Acid with Ethyl Cyanoacetate as a New Acylating Agent: Synthesis of Alkyl Aryl Ketones. ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Alkylation of Ethyl 2-Cyanohexanoate for Advanced Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of α-Alkylated Cyanoacetates

Ethyl 2-cyanohexanoate is a versatile building block in organic synthesis, prized for the reactivity of its α-carbon position. This carbon, situated between a nitrile (-C≡N) and an ester (-COOEt) group, possesses heightened acidity, making it an "active methylene" compound.[1] Deprotonation at this site generates a resonance-stabilized carbanion, a potent nucleophile for forming new carbon-carbon bonds.[2][3] This reactivity is the cornerstone of the malonic ester synthesis and related transformations, which are fundamental strategies for constructing complex molecular architectures from simple precursors.[4][5]

The alkylation of this compound is a key transformation for introducing alkyl substituents at the α-position, leading to a diverse array of substituted nitrile esters. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. For instance, subsequent hydrolysis and decarboxylation of the alkylated product can yield substituted carboxylic acids or ketones, providing a powerful two-carbon extension method for an alkyl halide.[2][6][7] This guide provides a detailed exploration of the principles and a practical, field-tested protocol for the successful alkylation of this compound.

Pillar 1: Core Principles & Mechanistic Insight

The alkylation reaction proceeds through a classic SN2 mechanism, involving the nucleophilic attack of a carbanion on an electrophilic alkylating agent.[3][8] The success of the reaction hinges on the careful selection of base, solvent, and alkylating agent, all of which are interdependent.

The Role of the Base: Generating the Nucleophile

The first and most critical step is the quantitative deprotonation of the α-hydrogen. The pKa of typical cyanoacetates is around 13, making them significantly more acidic than simple ketones or esters.[4] This allows for the use of a variety of bases.

-

Alkoxides (e.g., Sodium Ethoxide, NaOEt): These are common, cost-effective bases that are highly effective for deprotonating active methylene compounds.[7][9] Using the same alkoxide as the ester group (ethoxide for an ethyl ester) prevents transesterification, a potential side reaction.

-

Metal Hydrides (e.g., Sodium Hydride, NaH): NaH is a very strong, non-nucleophilic base that offers the advantage of an irreversible deprotonation, driving the carbanion formation to completion.[3] The only byproduct is hydrogen gas, which simplifies the reaction mixture.

-

Amine Bases (e.g., DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic organic base that can be effective for alkylations, often under milder conditions and offering good selectivity for monoalkylation in nonpolar solvents.[10]

The choice of base dictates the choice of solvent. Alkoxides are typically used in their corresponding alcohol (NaOEt in ethanol), while NaH requires an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

The Alkylating Agent: The Electrophile

The electrophile is typically an alkyl halide. The reactivity follows the expected trend for SN2 reactions: R-I > R-Br > R-Cl.[3] Primary and methyl halides are excellent substrates. Secondary halides react more slowly and are more prone to elimination side reactions, while tertiary halides are generally unsuitable. Benzylic and allylic halides are also highly reactive.

Solvent Effects

The solvent plays a crucial role in stabilizing the carbanion intermediate and influencing reaction rates.

-

Polar Aprotic Solvents (THF, DMF, DMSO): These solvents are generally preferred. They solvate the metal cation but not the enolate anion, leaving the anion "naked" and highly nucleophilic, thus accelerating the rate of C-alkylation.[3]

-

Polar Protic Solvents (Ethanol): While necessary for alkoxide bases, these solvents can solvate the enolate anion through hydrogen bonding, slightly reducing its nucleophilicity.

Pillar 2: A Validated Protocol for Mono-Alkylation

This protocol details a representative procedure for the mono-alkylation of this compound with 1-bromobutane to synthesize ethyl 2-cyano-2-butylhexanoate, adapting a common industrial approach for a research setting.[9]

Materials & Equipment

-

Reagents: this compound (≥98%), Sodium ethoxide (NaOEt) or Sodium Hydride (NaH, 60% dispersion in mineral oil), 1-Bromobutane (≥99%), Anhydrous Tetrahydrofuran (THF) or Anhydrous Ethanol, Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium chloride (Brine), Anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Reflux condenser, Nitrogen/Argon inlet, Addition funnel, Ice-water bath, Heating mantle, Separatory funnel, Rotary evaporator, Glassware for chromatography.

Experimental Workflow Diagram

Caption: Workflow for the alkylation of this compound.

Step-by-Step Methodology

Safety Precaution: Sodium hydride (NaH) is a flammable solid that reacts violently with water. All operations should be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon).

-

Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum, add sodium hydride (1.1 equivalents, e.g., 1.76 g of 60% dispersion for 40 mmol scale). Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully via cannula each time. Add 80 mL of anhydrous THF.

-

Enolate Formation: Cool the stirred NaH suspension to 0 °C using an ice-water bath. In a separate dry flask, dissolve this compound (1.0 equivalent, e.g., 6.77 g, 40 mmol) in 20 mL of anhydrous THF.[11] Transfer this solution to an addition funnel and add it dropwise to the NaH suspension over 30 minutes. Effervescence (H₂ gas) will be observed. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete deprotonation.[3]

-

Alkylation: Add 1-bromobutane (1.05 equivalents, e.g., 5.75 g, 42 mmol) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: After the addition of the alkylating agent, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the this compound spot.

-

Workup: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH. Transfer the mixture to a 500 mL separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with saturated aqueous NaCl (brine) (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient (e.g., starting from 100:1 to 50:1) to afford the pure ethyl 2-butyl-2-cyanohexanoate.[12]

Pillar 3: Data Interpretation & Troubleshooting

Expected Results & Characterization

The product, ethyl 2-butyl-2-cyanohexanoate, is an oily substance. Characterization can be performed using standard spectroscopic methods.

-

¹H NMR: Expect to see characteristic signals for the two butyl chains and the ethyl ester group. The α-proton signal from the starting material will be absent.

-

¹³C NMR: The appearance of new signals corresponding to the added butyl group and a quaternary α-carbon. The nitrile carbon typically appears around 115-120 ppm.

-

IR Spectroscopy: A strong, sharp peak around 2240 cm⁻¹ for the nitrile (C≡N) stretch and a strong peak around 1750 cm⁻¹ for the ester carbonyl (C=O) stretch.

Reaction Parameter Summary

| Parameter | Base | Alkylating Agent | Solvent | Temp. (°C) | Typical Time (h) | Typical Yield (%) |

| Condition A | NaH (1.1 eq) | 1-Bromobutane (1.05 eq) | THF | 0 to RT | 3-6 | 85-95 |

| Condition B | NaOEt (1.1 eq) | 1-Iodobutane (1.05 eq) | Ethanol | RT to Reflux | 2-4 | 80-90 |

| Condition C | DBU (1.2 eq) | Benzyl Bromide (1.0 eq) | Benzene | RT | 12-18 | 75-85[10] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete deprotonation. 2. "Wet" reagents or solvents. 3. Less reactive alkylating agent (e.g., R-Cl). | 1. Ensure 1.1 eq of a strong base (NaH) is used. 2. Use freshly distilled anhydrous solvents and ensure glassware is oven-dried. 3. Switch to a more reactive halide (R-Br or R-I) or add a catalytic amount of NaI (Finkelstein reaction conditions).[3] |

| Dialkylation Product | The mono-alkylated product is deprotonated and reacts again. This is more likely with excess base and alkylating agent. | Use no more than 1.05 equivalents of the alkylating agent and add it slowly at 0 °C. Ensure efficient stirring. |

| O-Alkylation Product | The enolate is an ambident nucleophile and can react at the oxygen atom. This is favored by "harder" electrophiles and in more polar, protic solvents. | Use a "softer" alkylating agent (R-I). Employ a polar aprotic solvent (THF, DMF) to favor C-alkylation.[1] |

| No Reaction | 1. Inactive base. 2. Unreactive alkylating agent (e.g., tertiary halide). | 1. Use a fresh bottle of NaH or titrate the NaOEt solution. 2. Ensure the use of primary or secondary alkyl halides. |

References

- AFINITICA. Synthesis and degradation of poly (alkyl [alpha]-cyanoacrylates).

- Ono, N., et al. (1976). Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene as a Base. Bulletin of the Chemical Society of Japan.

-

The Organic Chemistry Tutor. (2021). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube. Available at: [Link]

- Google Patents. (2014). CN103922934A - Alkylation method of active methylene compound.

-

Tsuji, J. (2005). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC. Available at: [Link]

-

Organic Chemistry Portal. Substituted active methylene synthesis by alkylation. Available at: [Link]

-

Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Available at: [Link]

-

All 'Bout Chemistry. (2020). Alkylation of active methylene compounds and conversion into Ketones. YouTube. Available at: [Link]

- Google Patents. (1951). US2553065A - Process for the preparation of alkyl cyanoacetates.

-

PubMed. (1975). Synthesis and Reduction of Steroid C-20 Alkylidene Cyanoacetates. Available at: [Link]

-

International Journal of Advanced Biotechnology and Research. (2016). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. Available at: [Link]

-

PharmaXChange.info. (2011). Acetoacetic Ester Synthesis - Alkylation of Enolates | Notes. Available at: [Link]

-

NC State University Libraries. (2023). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

- Google Patents. (2000). EP1028105A1 - Process for the preparation of Cyanoacetic esters.

-

ResearchGate. (2020). Synthesis, and synthetic applications of cyanoacetamides. Available at: [Link]

- Google Patents. (2022). CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid.

-

PubChem - NIH. This compound. Available at: [Link]

-

PubChem - NIH. Ethyl 2-butyl-2-cyanohexanoate. Available at: [Link]

-

Wikipedia. Alkylation. Available at: [Link]

Sources

- 1. bipublication.com [bipublication.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. m.youtube.com [m.youtube.com]

- 7. pharmaxchange.info [pharmaxchange.info]

- 8. Alkylation - Wikipedia [en.wikipedia.org]

- 9. CN114380681A - Synthetic method of 2- (bromomethyl) -2-butyl hexanoic acid - Google Patents [patents.google.com]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound | C9H15NO2 | CID 98011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ethyl 2-butyl-2-cyanohexanoate | C13H23NO2 | CID 296279 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Ethyl 2-Cyanohexanoate as a Versatile Precursor for Pharmaceutical Intermediates

Abstract: Ethyl 2-cyanohexanoate is a multifunctional organic compound that serves as a pivotal building block in modern medicinal chemistry. Its strategic combination of a nitrile, an ester, and an activatable α-carbon position makes it a highly reactive and versatile precursor for a range of complex molecular scaffolds.[1][2] This guide provides an in-depth analysis of its synthesis, core chemical transformations, and direct application in constructing key pharmaceutical intermediates, particularly those related to anticonvulsant and antiepileptic drug classes.[3][4][5] Detailed, field-tested protocols are provided for its synthesis and subsequent derivatization, emphasizing the mechanistic rationale behind procedural choices to ensure reproducibility and high-yield outcomes for researchers in drug discovery and development.

Introduction to this compound: A Strategic Synthon

Overview and Significance in Medicinal Chemistry

This compound (also known as ethyl n-butylcyanoacetate) is a derivative of ethyl cyanoacetate, a classic reagent in organic synthesis.[6] The introduction of a butyl group at the α-position pre-installs a key lipophilic moiety common in many centrally acting nervous system agents. The true synthetic power of this molecule lies in the orthogonal reactivity of its functional groups:

-

The α-Cyano Ester Moiety: This arrangement renders the α-proton acidic, though it is already substituted in this case. The primary value comes from the ability to selectively transform the nitrile and ester groups.

-

The Nitrile Group: Can be hydrolyzed to a carboxylic acid or, more commonly, reduced to a primary amine—a critical step in the formation of γ-amino acids.[1]

-

The Ester Group: Can be hydrolyzed to a carboxylic acid or undergo decarboxylation (dealkoxycarbonylation) to leave a simple nitrile, providing a gateway to different molecular backbones.[7]

This trifecta of reactivity allows for the strategic construction of pharmacophores like γ-aminobutyric acid (GABA) analogues, which are foundational to drugs used for neuropathic pain and epilepsy, such as Gabapentin and Pregabalin.[1][8][9]

Physicochemical & Safety Properties

Proper handling and understanding of a reagent's properties are paramount for experimental success and laboratory safety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [10] |